1,7-Diazaspiro[3.6]decane
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Overview
Description
1,7-Diazaspiro[3.6]decane is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound contains two nitrogen atoms at positions 1 and 7, which are part of the spiro ring system. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diazaspiro[3.6]decane can be synthesized through various synthetic routes. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions. For example, the reaction of 1,6-diaminohexane with cyclohexanone in the presence of an acid catalyst can yield this compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in various substituted spiro compounds.
Scientific Research Applications
1,7-Diazaspiro[3.6]decane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and versatility.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[3.6]decane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spiro structure allows for unique interactions with these targets, potentially resulting in specific biological activities. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spiro compound with a similar structure but different ring sizes.
1,7-Diazaspiro[4.5]decane: A related compound with a different ring size and potentially different reactivity.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but containing oxygen and sulfur atoms.
Uniqueness
1,7-Diazaspiro[3.6]decane is unique due to its specific ring size and the presence of nitrogen atoms at positions 1 and 7. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other spiro compounds.
Properties
Molecular Formula |
C8H16N2 |
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Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,8-diazaspiro[3.6]decane |
InChI |
InChI=1S/C8H16N2/c1-2-8(4-7-10-8)3-6-9-5-1/h9-10H,1-7H2 |
InChI Key |
JHPXWGULYHYZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CCN2 |
Origin of Product |
United States |
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